N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride
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Description
N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C16H20Cl2N2O2 and its molecular weight is 343.25. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactivity and Compound Synthesis
Research into compounds structurally related to N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride has led to insights into their chemical reactivity and synthesis processes. Chlorocarbonylketenes, for example, react under mild conditions with cyanamides to form 2-amino-1,3-oxazin-4-one derivatives in mostly good yields, showcasing the potential for creating complex molecules through relatively straightforward reactions (Ried & Nenninger, 1990). This area of research opens up possibilities for the development of new pharmaceuticals and materials.
Antimicrobial Activities
Heterocyclic compounds, including those related to N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride, have been explored for their biological activities, particularly their antimicrobial properties. One study utilized 2-arylhydrazononitriles as synthons for the preparation of a wide variety of new, uniquely substituted heterocyclic substances, demonstrating promising antimicrobial activities against both Gram-negative and Gram-positive bacteria, as well as yeast (Behbehani et al., 2011). This suggests potential applications in developing novel antimicrobial agents.
Enzyme Inhibition for Medical Applications
The synthesis and evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, including structural analogs of the compound , have shown significant biological activity, particularly as inhibitors of enzymes like tyrosinase. This is important for medical applications such as the treatment of hyperpigmentation disorders. One study found that among the synthesized compounds, certain derivatives exhibited minimal toxicity and high inhibitory potential, pointing towards their utility in formulating depigmentation drugs with fewer side effects (Raza et al., 2019).
Mechanistic Insights into Drug Synthesis
Investigating the synthesis of similar compounds provides deep mechanistic insights that are crucial for pharmaceutical manufacturing. For instance, the synthesis of laquinimod, a drug in clinical trials for multiple sclerosis, involves a high-yielding aminolysis reaction where understanding the equilibrium and reaction conditions is essential for optimizing yields (Jansson et al., 2006). Such studies not only contribute to the body of knowledge regarding chemical synthesis but also inform the development and production of clinically relevant drugs.
Anticonvulsant Potential
Research into the anticonvulsant activities of compounds structurally related to N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride has highlighted their potential in treating seizures. For example, the synthesis and evaluation of N-Benzyl-3-[(chlorophenyl)amino]propanamides have shown these compounds to be potent in both maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models, suggesting a promising avenue for the development of new anticonvulsant medications (Idris et al., 2011).
properties
IUPAC Name |
N-[2-chloro-5-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2.ClH/c1-3-16(21)19-15-9-11(4-5-14(15)17)18-12-6-10(2)7-13(20)8-12;/h4-5,8-10,18H,3,6-7H2,1-2H3,(H,19,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKJOGIZYHKQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC2=CC(=O)CC(C2)C)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-5-((5-methyl-3-oxocyclohex-1-enyl)amino)phenyl)propanamide hydrochloride |
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